(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-8-10-15(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h1-7,13,16H,8-11H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPCLFCORNJAQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202416 | |
| Record name | (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1666120-10-0 | |
| Record name | (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1666120-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one , also known as a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its anticonvulsant effects, cytotoxicity, and other pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 231.29 g/mol
- CAS Number : 1666120-10-0
The compound features a piperidine ring substituted with a hydroxyl group, contributing to its unique pharmacological profile.
Anticonvulsant Activity
Research has indicated that this compound exhibits significant anticonvulsant properties. A study involving various cinnamamide derivatives demonstrated that this compound was effective in animal models of seizures and epilepsy. The mechanism of action is believed to involve modulation of neurotransmitter systems, including GABAergic and glutamatergic pathways .
| Study | Model | Dosage | Effect |
|---|---|---|---|
| Mouse model of seizures | 498.2 mg/kg i.p. | Significant reduction in seizure frequency | |
| In vitro assays | Up to 100 µM | No cytotoxicity observed |
Cytotoxicity and Safety Profile
In vitro studies conducted on HepG2 (liver cancer) and H9c2 (cardiac muscle) cell lines revealed that the compound is non-cytotoxic at concentrations up to 100 µM. This suggests a favorable safety profile for further development as a therapeutic agent .
The anticonvulsant activity may be attributed to the compound's interaction with various receptors:
- GABA Receptors : Enhances GABAergic transmission.
- TRPV1 Receptors : Modulates pain perception pathways .
Case Study 1: Anticonvulsant Efficacy
A study assessed the efficacy of this compound in a mouse model with induced seizures. The compound was administered intraperitoneally, showing a marked decrease in seizure episodes compared to control groups.
Case Study 2: Safety and Toxicology
In another investigation, the Ames test was performed to evaluate mutagenicity. Results indicated that the compound did not exhibit mutagenic properties, reinforcing its potential as a safe therapeutic candidate .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of cinnamamide, including (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one, exhibit significant anticonvulsant properties. A study highlighted the compound's efficacy in various animal models of epilepsy, showing promising results comparable to established antiepileptic drugs like valproic acid . The mechanism appears to involve modulation of neurotransmitter systems, particularly through interactions with NMDA and TRPV1 receptors .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective capabilities. In vivo studies demonstrated that it could mitigate neuronal damage in models of traumatic brain injury and seizures . The presence of the hydroxypiperidine group is believed to enhance its neuroprotective effects by improving blood-brain barrier permeability and promoting neuronal survival.
Analgesic Properties
In addition to its anticonvulsant effects, this compound has shown analgesic properties in rodent models. The compound's ability to modulate pain pathways suggests potential applications in pain management therapies .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or neuroinflammation associated with neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Key features influencing its pharmacological profile include:
- Piperidine Ring : Enhances solubility and receptor binding affinity.
- Phenyl Group : Contributes to hydrophobic interactions with biological targets.
A comparative analysis with similar compounds indicates that modifications to the piperidine or phenyl groups can significantly alter the activity and selectivity towards specific receptors .
Case Study 1: Anticonvulsant Efficacy
A study published in the International Journal of Molecular Sciences reported on the anticonvulsant efficacy of this compound in various seizure models. The compound was effective in reducing seizure frequency and duration, demonstrating a favorable safety profile with no observed cytotoxicity at therapeutic doses .
Case Study 2: Neuroprotection in Traumatic Brain Injury
In a rodent model of traumatic brain injury, this compound was administered post-injury and showed significant reductions in neuronal loss and improved functional recovery compared to control groups. The neuroprotective effects were attributed to its ability to modulate inflammatory responses and promote neuronal survival pathways .
Comparison with Similar Compounds
Cinnamamide Derivatives with Modified Piperidine Moieties
Several analogs of compound 15 have been synthesized with variations in the piperidine ring or aryl substituents:
Structural Insights :
Diarylpyrazole Chalcone Derivatives
Chalcones with pyrazole cores () exhibit distinct structural and functional profiles:
Key Differences :
Amino Chalcones
Amino-substituted analogs, such as (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (), show divergent activity:
Structural Impact :
Halogenated and Heterocyclic Analogs
Compounds with halogen or heterocycle substitutions (–18, 20–22) highlight substituent effects:
Comparison :
- Electron-withdrawing groups (e.g., -NO₂ in ) may reduce cellular uptake due to polarity, whereas electron-donating groups (e.g., -OH in compound 15) improve target affinity .
Preparation Methods
Detailed Synthetic Procedure
A representative preparation method is described in the literature, which outlines the following steps:
| Reagent/Material | Quantity | Role |
|---|---|---|
| 4-Hydroxypiperidine | 1 g (9.89 mmol) | Nucleophile |
| Diisopropylethylamine (DIEA) | 1.73 mL (10.2 mmol) | Base, to neutralize HCl |
| Dichloromethane (DCM) | 20 mL | Solvent |
Procedure Summary:
- 4-Hydroxypiperidine and diisopropylethylamine are dissolved in dichloromethane.
- The mixture is stirred at room temperature to allow nucleophilic attack of the piperidine nitrogen on the α,β-unsaturated carbonyl precursor (such as cinnamoyl chloride or equivalent activated derivative).
- The reaction proceeds with retention of the E-configuration at the double bond.
- Product isolation is achieved via standard work-up and purification methods such as flash chromatography.
- The use of DIEA serves to scavenge the acid byproduct and maintain a basic environment to favor amine nucleophilicity.
- Dichloromethane is chosen for its inertness and ability to dissolve both reactants.
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Characterization and Confirmation of Structure
The synthesized compound is characterized by multiple spectroscopic and analytical techniques:
| Technique | Purpose | Key Observations |
|---|---|---|
| $$^{1}H$$ and $$^{13}C$$ NMR | Structural elucidation and stereochemistry | Signals consistent with E-isomer and piperidine substitution |
| LC/MS | Molecular weight confirmation | Molecular ion peak matching expected mass |
| Elemental Analysis | Purity and composition verification | Consistency with theoretical C, H, N, O content |
| X-ray Crystallography | Definitive stereochemical assignment | Confirms E-configuration and piperidine orientation |
These methods confirm the successful formation of the target compound with the correct stereochemistry and purity.
Related Synthetic Steps for Piperidine Precursor
The 4-hydroxypiperidine unit can be synthesized or sourced commercially. Its preparation is documented through multi-step synthetic routes starting from amino acid derivatives such as L-ornithine hydrochloride or L-glutamic acid. A typical synthetic sequence includes:
- Base-mediated cyclization and hydroxylation steps.
- Use of reagents such as sodium hydroxide, alumina, iso-amyl nitrite, and rhodium(II) acetate under controlled temperature and solvent conditions.
- Industrial scale methods employ chemoselective amidation and reductive cyclization techniques to obtain 4-hydroxypiperidine derivatives efficiently.
This precursor synthesis is crucial for ensuring the availability of high-purity 4-hydroxypiperidine for subsequent coupling reactions.
Comparative Table of Preparation Parameters
Research Findings and Notes
- The compound crystallizes in the E-configuration, confirmed by X-ray crystallography, with the piperidine substituent adopting conformations influenced by hydrogen bonding.
- The hydroxyl group on the piperidine ring participates in intermolecular hydrogen bonding, affecting crystal packing and potentially influencing solubility and reactivity.
- The reaction conditions are mild, avoiding harsh reagents that could lead to side reactions or racemization.
- Spectroscopic data align well with the proposed structure, supporting the robustness of the synthetic method.
Q & A
Basic: What are the optimal synthetic routes for (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one?
The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. React 4-hydroxypiperidine-derived ketone (e.g., 4-hydroxypiperidin-1-yl acetophenone) with benzaldehyde under basic conditions (e.g., NaOH in ethanol). Key steps:
- Reagent selection : Use anhydrous solvents to avoid side reactions.
- Temperature : Reflux (~80°C) to drive enolate formation.
- Purification : Recrystallize using ethanol or column chromatography to isolate the (E)-isomer .
Example protocol :
| Component | Amount | Conditions | Yield |
|---|---|---|---|
| Ketone derivative | 1.2 mmol | Ethanol, NaOH (10%), reflux, 6h | ~65% |
Advanced: How can computational methods like DFT predict the reactivity of this compound?
Density Functional Theory (DFT) calculations analyze electronic structure, frontier molecular orbitals (HOMO-LUMO), and charge distribution to predict reactivity. For example:
- HOMO-LUMO gap : Indicates electrophilicity/nucleophilicity.
- Reaction pathways : Simulate intermediates (e.g., enolate formation) to identify kinetic/thermodynamic control .
Key parameters : - Basis set: B3LYP/6-311G(d,p).
- Solvent effects: Include via PCM model.
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
- NMR :
- IR : C=O stretch (~1650 cm⁻¹), conjugated C=C (~1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peak (e.g., m/z 283 for C₁₅H₁₇NO₂⁺) .
Advanced: How to resolve contradictions in NMR data for E/Z isomers?
- NOESY : Detect spatial proximity of protons (e.g., vinyl protons in E vs. Z isomers).
- XRD : Definitive confirmation via crystal structure (e.g., CCDC deposition numbers in ).
- Coupling constants : Trans (E) isomers show J = 12–16 Hz; cis (Z) isomers have J < 10 Hz .
Basic: What are common side reactions during synthesis, and how are they mitigated?
- Polymerization : Minimize by using inert atmosphere (N₂/Ar) and low temperatures during enolate formation.
- Keto-enol tautomerism : Stabilize via pH control (basic conditions favor enolate) .
Advanced: How to design biological activity assays for this compound?
- In vitro antimicrobial testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli). Reference similar chalcones in .
- Enzyme inhibition assays : Target enzymes like kinases or acetylcholinesterase. Use fluorogenic substrates and IC₅₀ calculations .
Basic: How to validate the compound’s stability under varying pH/temperature?
- HPLC monitoring : Track degradation over time at pH 2–10 and 25–60°C.
- Arrhenius plot : Predict shelf life by extrapolating accelerated stability data .
Advanced: What crystallographic techniques elucidate intermolecular interactions?
- Single-crystal XRD : Resolve hydrogen bonding (e.g., hydroxyl-piperidine interactions) and π-π stacking (phenyl groups).
- Hirshfeld surface analysis : Quantify interaction types (e.g., O–H⋯O, C–H⋯π) .
Basic: How to optimize reaction yields for scale-up?
- Catalyst screening : Test bases (e.g., KOH vs. NaOH) and solvents (ethanol vs. methanol).
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 6h) .
Advanced: What strategies address discrepancies in biological activity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
